

Comparison of 2,3-Dimethoxybenzaldehyde with other dimethoxybenzaldehyde isomers

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Compound of Interest

Compound Name: 2,3-Dimethoxybenzaldehyde

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A comprehensive guide comparing **2,3-Dimethoxybenzaldehyde** with its structural isomers: 2,4-, 2,5-, 3,4-, and 3,5-Dimethoxybenzaldehyde. This document provides an objective analysis of their physicochemical properties, reactivity, and applications, supported by experimental data for researchers, scientists, and professionals in drug development.

Introduction

Dimethoxybenzaldehyde (DMB) isomers are versatile organic compounds widely used as intermediates in the synthesis of a broad range of products, including pharmaceuticals, fragrances, and agrochemicals.[1][2][3] The position of the two methoxy groups on the benzaldehyde ring significantly influences the molecule's physical properties, reactivity, and biological activity, making each isomer uniquely suited for different applications. This guide provides a detailed comparison of five common DMB isomers, with a focus on **2,3-Dimethoxybenzaldehyde**.

Physicochemical Properties

The isomers of dimethoxybenzaldehyde are crystalline solids with distinct physical properties. The melting and boiling points are influenced by the substitution pattern on the aromatic ring, which affects intermolecular forces and crystal packing. All isomers are generally soluble in organic solvents like ethanol and DMSO and insoluble or only slightly soluble in water.[4][5]

Property	2,3-DMB	2,4-DMB	2,5-DMB	3,4-DMB (Veratraldehyde)	3,5-DMB
CAS Number	86-51-1[6]	613-45-6[3]	93-02-7[5]	120-14-9[7]	7311-34-4[2]
Molecular Formula	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol	166.18 g/mol [3]	166.17 g/mol [8]	166.18 g/mol [7]	166.18 g/mol [2]
Appearance	-	White to off-white powder[3]	Light yellow crystalline powder[5]	Yellow to off-white solid flakes[7]	White or light yellow crystals[2]
Melting Point	322 K (49°C) [9]	67-72 °C[3]	46-48 °C[5]	41-45 °C[7]	43-50 °C[2]
Boiling Point	-	165 °C / 10 mmHg[3]	146 °C / 10 mmHg[5]	-	151 °C / 16 mmHg[2]
Crystal System	Monoclinic[9]	Monoclinic[10]	Monoclinic[10]	Orthorhombic	Monoclinic[10]
Space Group	P2 ₁ /c[9]	P2 ₁ /c[10]	P2 ₁ /c[10]	Pna2 ₁	P2 ₁ /c[10]

Spectroscopic and Structural Analysis

The identity and purity of dimethoxybenzaldehyde isomers are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed spectral data for each isomer is available in public databases like PubChem and ChemicalBook.[11][12][13][14]

Crystal structure analysis reveals that the molecules of all isomers are nearly planar.[15] The largest deviation from the aromatic plane is observed in one of the methoxy groups of 2,3-DMB.[9][15] This structural feature can influence its reactivity and interaction with biological targets.

Reactivity and Synthesis

The reactivity of dimethoxybenzaldehyde isomers is primarily dictated by the aldehyde functional group and the electron-donating methoxy groups. The aldehyde is susceptible to nucleophilic addition and condensation reactions, while the methoxy groups activate the aromatic ring for electrophilic substitution.^{[4][16]}

- **Condensation Reactions:** All DMB isomers are frequently used as starting materials in condensation reactions with amines to form Schiff bases, which are versatile ligands in metal-organic complexes used as catalysts.^{[9][15]}
- **Aldol Condensation:** 2,5-Dimethoxybenzaldehyde readily participates in aldol condensations with enolizable ketones or aldehydes to form β -hydroxy aldehydes or α,β -unsaturated carbonyl compounds.^[16]
- **Oxidation/Reduction:** The aldehyde group can be easily oxidized to a carboxylic acid or reduced to an alcohol. For instance, 3,4-Dimethoxybenzaldehyde is reduced by aryl-alcohol dehydrogenase to its corresponding alcohol.^[17]
- **Electrophilic Aromatic Substitution:** The two electron-donating methoxy groups activate the benzene ring, making it susceptible to electrophilic attack. In halogenation reactions of 2,5-DMB, the incoming halogen preferentially attaches to the para position relative to the aldehyde group.^[16]

The unique ortho-dimethoxy structure in 2,3-DMB provides an electron-rich aromatic ring, which enhances the reactivity of the aldehyde group, making it a valuable intermediate for complex chemical transformations.^[18]

Experimental Protocols

Synthesis of 2,3-Dimethoxybenzaldehyde (from o-Dimethoxybenzene)

This protocol describes the direct formylation of 1,2-dimethoxybenzene (veratrole).

Materials:

- 1,2-dimethoxybenzene (o-dimethoxybenzene)

- Xylene
- Formaldehyde
- Anhydrous magnesium chloride
- Triethylamine

Procedure:

- Add 2823 mg of o-dimethoxybenzene to a reaction flask containing 10 ml of xylene.[\[19\]](#)
- Stir the mixture at room temperature and add 1200 mg of formaldehyde.[\[19\]](#)
- Continue stirring at room temperature for 20 minutes.[\[19\]](#)
- Add 3903 mg of anhydrous magnesium chloride and 4150 mg of triethylamine to the mixture.[\[19\]](#)
- Heat the reaction mixture to 100 °C and stir continuously for 6 hours.[\[19\]](#)
- After the reaction is complete, the mixture is subjected to post-treatment and purification processes to obtain **2,3-dimethoxybenzaldehyde** with a reported yield of 94.4%.[\[19\]](#)

Synthesis of 2,5-Dimethoxybenzaldehyde (from Anethole)

This multi-step synthesis involves oxidation, Baeyer-Villiger oxidation, formylation, and methylation.

Materials:

- Anethole (from anise oil)
- Sodium dichromate, Sulfuric acid, Toluene
- Dichloromethane (DCM), Hydrogen peroxide, Formic acid

- Sodium hydroxide, Hydrochloric acid
- Chloroform, Sodium sulfate
- Acetone, Anhydrous potassium carbonate, Dimethyl sulfate

Procedure:

- Oxidation: Anisaldehyde is prepared from anethole via oxidative cleavage using sodium dichromate and sulfuric acid.[20]
- Baeyer-Villiger Oxidation: The resulting anisaldehyde is dissolved in DCM and treated with hydrogen peroxide and formic acid to yield O-formyl-4-methoxyphenol.[20]
- Hydrolysis: The formyl group is hydrolyzed to produce 4-methoxyphenol.
- Reimer-Tiemann Formylation: 4-Methoxyphenol is formylated using chloroform and sodium hydroxide to give 2-hydroxy-5-methoxybenzaldehyde.[20]
- Methylation: The intermediate is methylated using dimethyl sulfate in the presence of potassium carbonate in acetone to yield the final product, 2,5-dimethoxybenzaldehyde.[20]

Synthesis Workflow Diagram



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Caption: Synthesis pathway of 2,5-Dimethoxybenzaldehyde from Anethole.

Applications in Research and Drug Development

Dimethoxybenzaldehyde isomers are crucial building blocks in the synthesis of a wide range of biologically active compounds and fine chemicals.

Isomer	Key Applications
2,3-DMB	Pharmaceuticals: Intermediate for antioxidants and Central Nervous System (CNS) drugs.[18] Key precursor for the synthesis of berberine.[21] Agrochemicals: Used in the production of advanced pesticides and herbicides.[4] Fine Chemicals: Precursor for organic electronics, particularly in OLED materials.[18] Also used to create stable vanillin derivatives for flavorings.[4]
2,4-DMB	Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.[3] Fragrance & Flavors: Used as a key ingredient in perfumes and as a flavoring agent in the food industry due to its pleasant aroma.[3]
2,5-DMB	Pharmaceuticals: A versatile building block for synthesizing anti-inflammatory drugs (NSAIDs), antiviral compounds, cardiovascular drugs, and CNS agents like antidepressants.[1][8] It is a well-known precursor for the synthesis of phenethylamine derivatives such as 2C-H, 2C-B, and 2C-I.[22] Other Industries: Used in the production of dyes, pigments, agrochemicals, and as a precursor for fragrances.[1][23]
3,4-DMB	Pharmaceuticals: An important intermediate in the synthesis of numerous drugs, including the antihypertensive agent prazosin, amiquinsin, tiapamil, and drugs for neurological disorders.[7] [17] It is also a synthetic intermediate for L-DOPA.[17] Fragrance & Flavors: Widely used as a flavorant and odorant due to its pleasant, woody, vanilla-like fragrance.[17] Other: Has been studied as an antifungal agent and a corrosion inhibitor.[17]

3,5-DMB

Pharmaceuticals: Key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[2] It is a precursor for the synthesis of the phytoalexin Orchinol.[24] Fragrance & Flavors: Its pleasant, sweet, and floral aroma makes it a valuable ingredient in perfumes and personal care products.[2] Agrochemicals: Utilized in the production of various agrochemicals.[2]

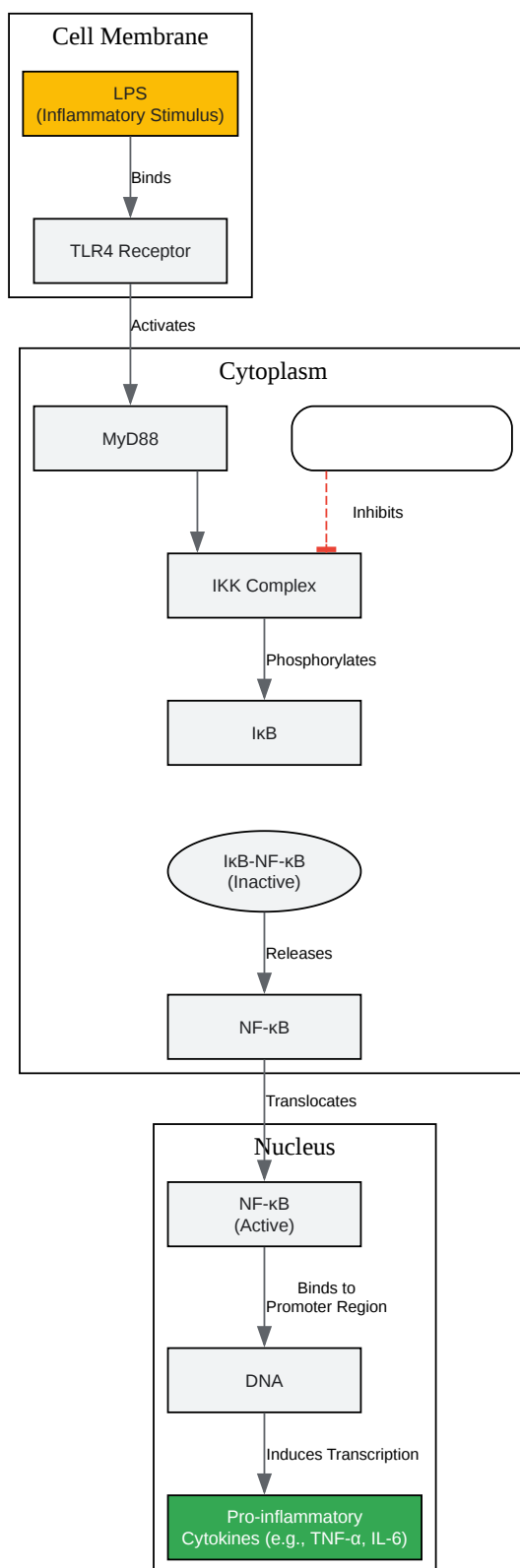
Biological Activity and Signaling Pathways

While the DMB isomers are primarily used as synthetic intermediates, their derivatives often exhibit significant biological activity. For example, many pharmaceuticals derived from these isomers target CNS pathways or inflammatory responses.

- **CNS Activity:** Derivatives of 2,3-DMB and 2,5-DMB are used to create CNS agents, suggesting their potential to be developed into molecules that interact with neurotransmitter systems or other neural signaling pathways.[1][18]
- **Anti-inflammatory Activity:** 2,5-DMB and 3,5-DMB are precursors for anti-inflammatory drugs. [1][2] These drugs typically function by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) or by modulating cytokine signaling.

The specific mechanisms and signaling pathways are diverse and depend on the final synthesized molecule rather than the DMB intermediate itself. For instance, the synthesis of an anti-inflammatory drug from 3,5-DMB might lead to a compound that inhibits the NF-κB signaling pathway, a central regulator of inflammation.

General Signaling Pathway Diagram for Anti-Inflammatory Action



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Caption: A potential mechanism for drugs derived from DMB isomers in the NF-κB pathway.

Conclusion

2,3-Dimethoxybenzaldehyde and its isomers are indispensable chemical intermediates with distinct properties and applications. The choice of isomer is critical and depends on the desired reactivity, steric effects, and the target molecule's final application. While 2,3-DMB is particularly valuable for its enhanced aldehyde reactivity in synthesizing CNS drugs and OLED materials, other isomers like 3,4-DMB (veratraldehyde) are staples in the flavor and fragrance industry, and the 2,5- and 3,5- isomers are key precursors for a variety of pharmaceuticals. This guide provides a foundational comparison to aid researchers in selecting the appropriate dimethoxybenzaldehyde isomer for their specific synthetic and developmental needs.

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